5-Nitroisoindoline
Overview
Description
5-Nitroisoindoline is an organic compound characterized by the presence of a nitro group attached to the isoindoline ring
Mechanism of Action
Target of Action
It is known that isoindolines, a family of compounds to which 5-nitroisoindoline belongs, have been tested on the human dopamine receptor d2 . This suggests that this compound may also interact with this receptor or similar targets.
Mode of Action
Isoindolines have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
It is known that dopamine receptors, potential targets of this compound, play crucial roles in several biochemical pathways, including those involved in mood regulation, reward, addiction, and motor control .
Pharmacokinetics
In silico analysis of similar isoindolines suggests that they may have good affinities and some pharmacokinetic parameters .
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
Isoindolines have shown to have a wide array of biological activity, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isoindolines can interact with the dopamine receptor D3 This suggests that 5-Nitroisoindoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoindoline typically involves the nitration of isoindoline. One common method includes the reaction of isoindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoindoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isoindoline is reacted with a nitrating mixture in a controlled environment. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Aminoisoindoline.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindoline derivatives.
Scientific Research Applications
5-Nitroisoindoline has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Isoindoline: The parent compound without the nitro group.
5-Aminoisoindoline: The reduced form of 5-Nitroisoindoline.
Phthalimide: A structurally related compound with different functional groups.
Comparison: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific reactions and interactions that are not possible with the parent isoindoline or other related compounds.
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFPRNOPWMPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423703 | |
Record name | 5-NITROISOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46053-72-9 | |
Record name | 5-NITROISOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.